Manganese vanadium oxide

Description

Properties

CAS No. |

56729-39-6 |

|---|---|

Molecular Formula |

Mn2O7V2-10 |

Molecular Weight |

323.75 g/mol |

IUPAC Name |

manganese(2+);oxygen(2-);vanadium |

InChI |

InChI=1S/2Mn.7O.2V/q2*+2;7*-2;; |

InChI Key |

FOSYJHJYFQEHAQ-UHFFFAOYSA-N |

SMILES |

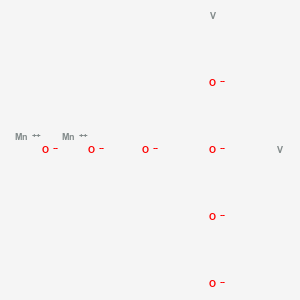

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Mn+2].[Mn+2] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Mn+2].[Mn+2] |

Other CAS No. |

56729-39-6 |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Fabrication Approaches for Manganese Vanadium Oxides

Hydrothermal and Solvothermal Synthesis of Manganese Vanadium Oxides

Hydrothermal and solvothermal synthesis are powerful and versatile methods for producing crystalline manganese vanadium oxide materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. niu.edu This enclosed environment allows for the formation of materials that may not be stable under ambient conditions. niu.edu

A common approach involves the reaction of vanadium(V) pentoxide (V₂O₅) with a manganese salt, such as manganese(II) sulfate (B86663), often in the presence of an organic templating agent at temperatures around 165-181°C. niu.edursc.org These reactions can yield novel this compound phases with unique crystal structures, such as a hexagonal tunnel structure. rsc.org The use of traditional high-temperature methods is often eschewed in favor of these "soft chemistry" techniques, which offer better control over the final product's characteristics. researchgate.net For instance, a new this compound with a δ-V₂O₅ structure was synthesized hydrothermally, where manganese ions reside between the oxide sheets. researchgate.net Similarly, manganese vanadate (B1173111) (Mn₂V₂O₇) nanobelts have been successfully synthesized through a simple hydrothermal process using ammonium (B1175870) metavanadate and manganese acetate (B1210297) as raw materials. tandfonline.com

Solvothermal methods offer additional flexibility by replacing water with other solvents. This can influence the solubility of precursors and the reaction pathways, leading to different morphologies and phases. For example, various morphologies of manganese oxides, including schists and rods, can be obtained by altering the solvent system, such as a 2-butanol/water mixture. cambridge.org

Influence of Reaction Parameters on this compound Formation

The properties of manganese vanadium oxides synthesized via hydrothermal or solvothermal methods are highly dependent on the reaction parameters. Key variables include temperature, reaction duration, pH, and the concentration of precursors and additives. tandfonline.com The interplay of these factors is crucial in determining the phase, crystallinity, and morphology of the final product.

The pH of the reaction medium is a critical factor. For instance, in the synthesis of manganese vanadate nanobelts, the formation of the desired structure occurs in either acidic or alkaline conditions. tandfonline.com The pH influences the decomposition of precursors like ammonium metavanadate and manganese acetate into amorphous V₂O₅ and MnO, which then react to form crystalline Mn₂V₂O₇. tandfonline.com The hydrothermal temperature and duration also play a significant role; as these increase, the amorphous precursors transform into the crystalline monoclinic Mn₂V₂O₇ phase. tandfonline.com

Research has shown that the final phase of vanadium oxides can be controlled by adjusting the initial pH of the reaction mixture. researchgate.net Different vanadium oxide structures, from layered to tunnel-like, can be formed by systematically varying the pH. researchgate.net The concentration of additives, such as surfactants, is another key parameter. Studies on manganese vanadate nanobelts have demonstrated that the concentration of polyvinyl pyrrolidone (PVP) is a crucial factor in their formation. tandfonline.com

| Parameter | Influence on Synthesis | Example Finding | Source |

|---|---|---|---|

| pH | Determines the decomposition of precursors and the final crystalline phase. | Formation of Mn₂V₂O₇ nanobelts occurs in acidic or alkaline conditions. | tandfonline.com |

| Temperature | Affects the crystallinity and phase transformation of the material. | Increased temperature promotes the reaction between amorphous V₂O₅ and MnO to form crystalline Mn₂V₂O₇. | tandfonline.com |

| Duration | Influences the completion of the reaction and the growth of crystalline structures. | Longer duration times contribute to the formation of well-defined Mn₂V₂O₇ nanobelts. | tandfonline.com |

| Precursor Concentration | Impacts the nucleation and growth of the desired material. | The ratio of manganese to vanadium precursors affects the stoichiometry of the final product. | researchgate.net |

| Additive Concentration | Controls the morphology and prevents agglomeration of nanoparticles. | The concentration of PVP is a crucial parameter in the synthesis of manganese vanadate nanobelts. | tandfonline.com |

Role of Organic Structure-Directing Agents in this compound Synthesis

Organic structure-directing agents (SDAs), such as surfactants and organic cations, are instrumental in guiding the formation of specific this compound structures during hydrothermal and solvothermal synthesis. niu.edursc.org These molecules can act as templates, directing the assembly of inorganic precursors into desired architectures, including layered compounds and nanotubes. niu.edursc.org

For example, diethanolamine (B148213) has been employed as an organic SDA in the synthesis of manganese vanadium oxides to facilitate the formation of nanotubes and the insertion of manganese ions into vanadium oxide layers. niu.edu Similarly, the polymer polyvinyl pyrrolidone (PVP) has been used as a surfactant in the hydrothermal synthesis of manganese vanadate nanobelts. tandfonline.comresearchgate.net The PVP-assisted process is an effective method for creating nanosheets and nanobelts. tandfonline.com

Tetramethylammonium (B1211777) (TMA) ions are another class of SDAs used to create new layered vanadium oxide structures. researchgate.netrsc.org In the presence of TMA ions, a this compound with a δ-V₂O₅ structure can be synthesized, where the organic ions reside between the oxide sheets along with manganese ions. researchgate.net The use of different organic cations, such as methylamine, can lead to different layered vanadium oxide structures due to factors like hydrogen bonding. rsc.org Methylamine has been shown to form a double-sheet vanadium oxide structure. rsc.org The choice of the organic template is therefore a powerful tool for chemists to manipulate the final solid-state structure of the inorganic product. acs.org

Electrochemical Deposition and Film Fabrication of this compound Thin Films

Electrochemical deposition is a versatile technique for fabricating thin films of this compound directly onto conductive substrates. cambridge.org This method offers excellent control over film thickness and morphology and can be performed at or near room temperature. acs.orgijsrst.com

A typical procedure for the electrochemical deposition of mixed manganese-vanadium oxide films involves applying a constant positive potential (e.g., +1.0 V) to a platinum substrate immersed in an aqueous solution containing manganese sulfate (MnSO₄) and ammonium vanadate (NH₄VO₃). cambridge.org In this process, Mn²⁺ ions are anodically oxidized in the presence of vanadate ions to form the mixed oxide film. acs.org The resulting films are often amorphous as-deposited and can contain a mixture of oxidation states, such as Mn⁴⁺ and V⁵⁺. cambridge.orgijsrst.com

To overcome challenges associated with the corrosion of certain substrates like aluminum in acidic electrolytes, a novel strategy involves first electrodepositing a thin, protective interlayer of manganese oxide. diva-portal.orgresearchgate.net This initial layer enables the subsequent successful deposition of a functional vanadium oxide layer, creating a hybrid film. diva-portal.orgresearchgate.net Post-deposition heat treatment can be used to modify the film's properties. For example, heating a mixed Mn/V oxide film under vacuum can induce the reductive formation of Mn²⁺, altering the film's electrochemical response. cambridge.orgcambridge.org

Green Synthesis Routes for this compound Nanomaterials

In recent years, there has been a growing emphasis on developing environmentally friendly, or "green," synthesis methods for nanomaterials. These routes aim to reduce or eliminate the use of hazardous substances and often employ biological resources. While specific research on green synthesis of mixed manganese vanadium oxides is emerging, the principles have been successfully applied to the individual oxide components.

Green synthesis approaches often utilize plant extracts as reducing or chelating agents. For instance, orange peel extract has been used in a sol-gel green synthesis method to produce V₂O₅ and VO₂ nanoparticles from ammonium vanadate. crgjournals.com Similarly, Butea monosperma seed extract has been employed in the solution combustion synthesis of orthorhombic V₂O₅ nanoparticles. researchgate.net For manganese oxides, extracts from Sapindus mukorossi (soapnut) have been used to synthesize MnO₂ nanoparticles in an eco-friendly manner at room temperature. jwent.net

A notable example of a green synthesis approach is the use of microorganisms. The bacterial species Shewanella sp. strain HN-41 has been shown to biosynthesize vanadium dioxide (VO₂) nanoparticles under anaerobic conditions at neutral pH and 30°C. nih.govjmb.or.kr This method avoids the harsh conditions and toxic reducing agents required in conventional synthesis routes. nih.govjmb.or.kr These green approaches are cost-effective, scalable, and offer a sustainable alternative for producing metal oxide nanomaterials. crgjournals.comjwent.net

Nanostructure Engineering and Morphological Control of Manganese Vanadium Oxides

Nanostructure engineering involves the deliberate design and fabrication of materials at the nanoscale to achieve specific properties and functionalities. For manganese vanadium oxides, controlling the morphology (shape and size) is crucial for applications such as energy storage, where high surface area and efficient ion transport pathways are desirable. rsc.org

One effective strategy for morphological control is the pre-intercalation of ions into the crystal structure. For example, incorporating Mn²⁺ ions into tunnel-type VO₂ nanoribbons acts as a "pillar," expanding the structure and facilitating faster and more reversible intercalation of other ions. acs.org This interlayer engineering can also enhance electrical conductivity and improve redox activity. acs.org The incorporation of hydrated manganese ions into layered vanadium oxide has been shown to induce controllable morphology regulation, leading to the formation of three-dimensional flower-like materials composed of self-assembled nanosheets. acs.org This hierarchical nanostructure provides a high number of active sites. acs.org

Various synthesis techniques can be tailored to produce specific nanostructures. Solvothermal methods, for instance, allow for the fabrication of manganese oxides with diverse morphologies like schists, rods, and fibers simply by adjusting the solvent composition and precursors. cambridge.org

Fabrication of this compound Nanotubes, Nanosheets, and Nanobelts

Among the various nanostructures, one-dimensional (1D) and two-dimensional (2D) morphologies such as nanotubes, nanobelts, and nanosheets are of particular interest due to their unique electronic and electrochemical properties. elsevierpure.com

Nanobelts: Manganese vanadate nanobelts, specifically single crystalline monoclinic Mn₂V₂O₇, have been synthesized via a simple hydrothermal process. tandfonline.com This method uses ammonium metavanadate and manganese acetate as precursors and polyvinyl pyrrolidone (PVP) as a surfactant in an acidic or alkaline medium. tandfonline.com The resulting nanobelts can have thicknesses of around 20 nm, widths from 350 nm to 1 µm, and lengths of several hundred micrometers. tandfonline.com Doping these nanobelts with additional metal ions, such as Mn, through a one-step hydrothermal process can further enhance their properties. rsc.org

Nanosheets: Nanosheets of manganese vanadate have also been prepared through a facile hydrothermal route using similar precursors (ammonium metavanadate and manganese acetate) and PVP as a surfactant. researchgate.net These nanosheets can have an average thickness of about 50 nm, a length of 2–10 µm, and a width of 800 nm to 2 µm. researchgate.net V₂O₅ nanosheets can be synthesized via a solvothermal reaction of V₂O₅ xerogel in ethanol, which provides a large surface area for electrochemical reactions. researchgate.net Liquid exfoliation of bulk materials, such as δ-LixV₂O₅, is another scalable method to produce bilayered vanadium oxide nanoflakes. nsf.gov

Nanotubes: this compound nanotubes have been synthesized using organic structure-directing agents in hydrothermal reactions. niu.edu These hollow, multi-walled microstructures are typically fabricated using V₂O₅ as a precursor and long-chain organic amines as soft templates. rsc.org This unique tubular structure offers a high surface area and numerous active sites. rsc.org

| Nanostructure | Synthesis Method | Precursors/Agents | Typical Dimensions | Source |

|---|---|---|---|---|

| Nanobelts | Hydrothermal | Ammonium metavanadate, Manganese acetate, PVP | Thickness: ~20 nm; Width: 350 nm - 1 µm; Length: Several hundred µm | tandfonline.com |

| Nanosheets | Hydrothermal | Ammonium metavanadate, Manganese acetate, PVP | Thickness: ~50 nm; Length: 2-10 µm; Width: 0.8-2 µm | researchgate.net |

| Nanotubes | Hydrothermal | V₂O₅, Long-chain organic amines (e.g., diethanolamine) | Hollow, multi-walled microstructures | niu.edursc.org |

Development of this compound-Based Composites and Heterostructures

The creation of composites and heterostructures is a key strategy to overcome the limitations of individual manganese and vanadium oxides, such as poor electrical conductivity and structural instability during electrochemical cycling. cip.com.cn By combining them with other functional materials, synergistic effects can be achieved, leading to enhanced performance. cip.com.cn

A notable example is the synthesis of a MnO/MnV₂O₄ heterostructure. ccspublishing.org.cn This composite, prepared through a hydrothermal method followed by calcination, leverages the high theoretical capacity of manganese oxides and the improved stability of vanadium oxides. ccspublishing.org.cn The resulting material exhibits excellent rate performance and cycling stability when used as a cathode in aqueous zinc-ion batteries. ccspublishing.org.cn The synergistic effect between the MnO and MnV₂O₄ components, coupled with a stable framework derived from a metal-organic framework (MOF) precursor, contributes to its superior electrochemical properties. ccspublishing.org.cn

Another approach involves integrating manganese vanadium oxides with carbon-based materials. For instance, a composite of this compound with N-doped reduced graphene oxide has been developed as an efficient electrocatalyst for both the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). acs.orgresearchgate.net This facile synthesis process involves depositing a molecular this compound precursor onto reduced graphene oxide, which is then converted into a nanostructured solid-state catalyst. acs.orgresearchgate.net The resulting composite shows performance comparable to commercial Pt/C electrocatalysts in alkaline aqueous electrolytes. acs.orgresearchgate.net

Furthermore, the fabrication of V₂O₅@PEDOT nanocomposites demonstrates the potential of combining inorganic and organic materials. rsc.org The poly(3,4-ethylenedioxythiophene) (PEDOT) coating enhances the electrical conductivity of the V₂O₅, addressing one of its primary limitations. rsc.org This composite shows promise as a high-performance cathode material for aqueous manganese-ion batteries. rsc.org

The table below summarizes key research findings on this compound-based composites and heterostructures.

| Composite/Heterostructure | Synthesis Method | Key Findings | Application |

| MnO/MnV₂O₄ | Hydrothermal followed by calcination | Exhibits a high specific capacity and excellent cycling stability due to synergistic effects and a stable MOF-derived framework. ccspublishing.org.cn | Aqueous Zinc-Ion Battery Cathode |

| This compound-N-Doped Reduced Graphene Oxide | Deposition of molecular precursor on reduced graphene oxide | Acts as a high-performance bifunctional electrocatalyst for OER and ORR. acs.orgresearchgate.net | Electrocatalysis |

| V₂O₅@PEDOT | In-situ polymerization | The PEDOT coating significantly improves the electrical conductivity of V₂O₅. rsc.org | Aqueous Manganese-Ion Battery Cathode |

| V₂O₃/Carbon Composites | Hydrothermal route followed by calcination | Exhibits excellent performance for ammonium perchlorate (B79767) decomposition. acs.org | Catalyst |

Doping and Elemental Substitution Strategies in this compound Systems

Doping and elemental substitution are powerful techniques to tailor the intrinsic properties of this compound systems. By introducing foreign ions into the crystal lattice, it is possible to modify the electronic structure, create defects, and enhance structural stability, thereby improving electrochemical and catalytic performance. mdpi.com

Vanadium doping in manganese oxides has been shown to be an effective strategy. For instance, vanadium-doped manganese dioxide (α-MnO₂) has been synthesized and has demonstrated enhanced zinc storage properties. mdpi.com The introduction of vanadium can alter the morphology and increase the surface area of the material. osti.gov In one study, vanadium-doped K-OMS-2 (a type of manganese oxide) showed an increase in BET surface area from 198 m²/g to as high as 259 m²/g with 5% vanadium doping. osti.gov This increased surface area can provide more active sites for electrochemical reactions. osti.gov

Similarly, doping manganese into vanadium oxides has yielded significant improvements. Mn-doped V₂O₅ films, prepared by a sol-gel method, exhibited a higher discharge capacity (283 mAh/g) compared to pure V₂O₅ films (237 mAh/g) and a significantly lower capacity fading rate. rsc.orgwashington.edu The incorporation of manganese ions is believed to create oxygen vacancies and suppress detrimental phase transitions during lithium-ion intercalation. washington.edu A scalable, low-temperature synthesis of manganese-doped hydrated vanadium oxide has also been reported, resulting in a cathode material for aqueous zinc-metal batteries with a high capacity of 341 mAh g⁻¹ and excellent cycling stability. acs.org

The table below presents a summary of research findings on doping and elemental substitution in this compound systems.

| Host Material | Dopant/Substituted Element | Synthesis Method | Key Findings |

| α-MnO₂ | Vanadium | Ambient redox synthesis | Enhanced zinc storage properties. mdpi.com |

| K-OMS-2 | Vanadium | Hydrothermal | Increased surface area and altered morphology. osti.gov |

| V₂O₅ | Manganese | Sol-gel | Increased discharge capacity and improved cyclic stability. rsc.orgwashington.edu |

| Hydrated Vanadium Oxide | Manganese | Surfactant-assisted route | High capacity and excellent cycling stability as a cathode for aqueous zinc-metal batteries. acs.org |

| Li₁.₂Ni₀.₁₆Co₀.₀₈Mn₀.₅₆O₂ | Vanadium (substituting Mn) | Sol-gel | Improved structural stability and electrochemical performance. rsc.org |

| LiNi₀.₉₀Co₀.₀₅Mn₀.₀₅O₂ | Vanadium (substituting Mn) | Not specified | Improved rate capability and cyclic stability. acs.org |

Crystallographic Investigations and Structural Elucidation of Manganese Vanadium Oxides

Advanced Diffraction Techniques for Manganese Vanadium Oxide Structure Determination

The primary tools for elucidating the crystal structures of manganese vanadium oxides are X-ray diffraction (XRD) and neutron diffraction. These techniques provide detailed information about the arrangement of atoms within a crystal lattice.

X-ray Diffraction (XRD) is instrumental in identifying crystalline phases and determining lattice parameters. For instance, XRD analysis has been used to characterize the orthorhombic structure of Mn₃(VO₄)₂ and to study pressure-induced phase transitions. acs.org In one study, in-situ synchrotron XRD was employed to investigate the structural behavior of orthorhombic Mn₃(VO₄)₂ under high pressure, revealing a sluggish first-order phase transition beginning at 10 GPa. acs.org Similarly, XRD was used to confirm the crystal structure of novel this compound cathodes for zinc-ion batteries synthesized via hydrothermal methods. niu.edu The technique is also crucial for studying the formation of various manganese vanadate (B1173111) polymorphs, such as the monoclinic MnV₂O₆·4H₂O, orthorhombic MnV₂O₆·2H₂O, and monoclinic MnV₂O₆. researchgate.net

Neutron Diffraction offers a complementary perspective, particularly valuable for distinguishing between manganese and vanadium atoms, which have similar X-ray scattering factors. It is also highly sensitive to the positions of lighter atoms like oxygen and is a powerful tool for determining magnetic structures. For example, powder neutron diffraction was used to determine the magnetic structure of the high-temperature phase of Mn₃(VO₄)₂, revealing an antiferromagnetic alignment of magnetic moments on the Mn²⁺ sites. researchgate.net Neutron diffraction studies on Mn₃Fe₄V₆O₂₄ revealed a disordering of iron and manganese atoms in certain cation sites, a detail not apparent from XRD analysis alone. pwr.edu.pl This technique was also critical in a study of the high-pressure ilmenite-type MnVO₃, where it was found that both manganese and vanadium cations contribute to the magnetic ordering. rsc.org

The combination of these techniques provides a comprehensive understanding of both the atomic and magnetic structures of manganese vanadium oxides.

Real-Space Structure Analysis of this compound Phases

While diffraction techniques provide information in reciprocal space, real-space analysis methods, such as Atomic Pair Distribution Function (PDF) analysis, offer direct insights into the local atomic structure, which is especially crucial for poorly-crystalline or nanocrystalline materials.

PDF analysis, typically derived from total scattering data (either X-ray or neutron), provides a histogram of atom-atom distances, revealing short-range order that may be missed by traditional crystallographic methods. This is particularly useful for layered manganese oxides, where stacking faults and disorder are common. For example, PDF analysis has been instrumental in revealing the true layered nature of poorly-crystalline manganese oxides, showing that the best models often belong to a monoclinic C12/m1 space group with significant deviation from the hexagonal symmetry previously suggested by reciprocal-space methods. psu.edu This technique has allowed for the estimation of manganese occupancy in the MnO₆ layers of various synthetic and bacteriogenic manganese oxides. psu.edu

Although specific studies focusing solely on PDF analysis of manganese vanadium oxides are less common, the principles are directly applicable. For materials like the δ-type [N(CH₃)₄]zMnyV₂O₅·nH₂O, which has a disordered V₂O₅ double layer with manganese and tetramethylammonium (B1211777) ions residing between the layers, PDF analysis could provide invaluable information about the local coordination environments and the nature of the disorder. researchgate.net

Polymorphism and Phase Transitions in Manganese Vanadates

Manganese vanadates are known to exhibit polymorphism, meaning they can exist in different crystal structures, or polymorphs, depending on conditions like temperature and pressure. These different forms can have distinct physical and chemical properties. A prominent example is manganese(II) pyrovandate (Mn₂V₂O₇), which is known to exist in at least two forms, α-Mn₂V₂O₇ and β-Mn₂V₂O₇. researchgate.net Generally, the high-temperature polymorphs are designated as β-forms and the low-temperature ones as α-forms. researchgate.net

Another example is MnV₂O₆, which can be synthesized in hydrated and anhydrous forms with different crystal structures. Microwave-assisted synthesis has produced monoclinic MnV₂O₆·4H₂O (space group C2/c), orthorhombic MnV₂O₆·2H₂O (Pnma), and monoclinic MnV₂O₆ (C2/m). researchgate.net The study of these polymorphs is crucial for understanding their formation and potential applications.

Phase transitions between these polymorphs can be induced by temperature or pressure. For instance, orthorhombic Mn₃(VO₄)₂ undergoes a pressure-induced structural phase transition starting at approximately 10 GPa, which is a sluggish, first-order transition. acs.org This is different from isostructural compounds like Zn₃(VO₄)₂ and Ni₃(VO₄)₂, which remain stable under similar pressures. acs.org The high-temperature phase of Mn₃(VO₄)₂ (h.t.-Mn₃(VO₄)₂), which is stable above ~946°C, can be stabilized at room temperature through rapid cooling or partial substitution of Mn²⁺. researchgate.net

The table below summarizes the crystallographic data for some manganese vanadate polymorphs.

| Compound | Formula | Crystal System | Space Group |

| Manganese Vanadate Tetrahydrate | MnV₂O₆·4H₂O | Monoclinic | C2/c |

| Manganese Vanadate Dihydrate | MnV₂O₆·2H₂O | Orthorhombic | Pnma |

| Anhydrous Manganese Vanadate | MnV₂O₆ | Monoclinic | C2/m |

| Low-temperature Manganese Orthovanadate | lt-Mn₃(VO₄)₂ | Orthorhombic | Cmca |

| High-temperature Manganese Orthovanadate | ht-Mn₃(VO₄)₂ | Tetragonal | I42d |

This table is based on data from various crystallographic studies. researchgate.netresearchgate.net

Structural Studies of Layered and Tunnel Architectures in Manganese Vanadium Oxides

Manganese vanadium oxides often form fascinating layered and tunnel structures, which are of great interest for applications such as ion intercalation in batteries. nih.govresearchgate.net These structures are built from MnO₆ and VOₓ polyhedra.

Layered Structures: In layered manganese vanadium oxides, sheets of manganese and vanadium oxides are separated by an interlayer space. osti.gov An example is the δ-type [N(CH₃)₄]zMnyV₂O₅·nH₂O, which features disordered double layers of V₂O₅ with manganese and tetramethylammonium ions in the interlayer space. researchgate.net This compound has a monoclinic structure with cell parameters a=11.66(2)Å, b=3.610(9)Å, c=13.91(4)Å, and β=108.8(2)°. researchgate.net Another example is a layered manganese oxide known as OL-1, where MnO₆ octahedra share vertices and edges to form sheets separated by about 7 Å. osti.gov

Tunnel Structures: Tunnel structures are formed when layers of MnO₆ octahedra cross-link, creating one-dimensional channels. osti.govmdpi.com These tunnels can host various cations to maintain charge balance. osti.gov A novel this compound with a hexagonal tunnel structure and space group P6₃mc was synthesized via a hydrothermal reaction. rsc.org Its chemical formula is (Mn²⁺)₆(Mn³⁺)₁₋₂/₃z(OH)₃(VO₄)₃[(VO₄)₁₋₂z(V₂O₇)z] (with z = 0.2), and it has cell parameters a = 13.229(1) Å and c = 5.255(1) Å. rsc.org The synthesis of tunnel structures can sometimes be achieved through the hydrothermal treatment of layered precursors, which undergo a layer-to-tunnel transition under high pressure and temperature. nsf.gov

The dimensions of these layers and tunnels are critical for their functionality, particularly in electrochemical applications where they facilitate ion diffusion.

Metal-Organic Frameworks (MOFs) Incorporating Manganese and Vanadium Centers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgrsc.org MOFs incorporating both manganese and vanadium are gaining attention due to the rich redox chemistry of these two metals, which can be beneficial for applications in catalysis and energy storage. rsc.orgrsc.org

The structure of these Mn-V MOFs is determined by the coordination geometry of the metal ions and the nature of the organic linkers. The modularity of MOF synthesis allows for the creation of highly porous architectures with large surface areas, providing abundant active sites for chemical reactions. researchgate.net While the field of Mn-V bimetallic MOFs is still emerging, the principles of MOF design suggest that a wide variety of structures with tunable porosity and functionality can be achieved. rsc.org For example, a porphyrinic vanadium-based MOF constructed from infinite V(OH)O₄ chains has been reported, showcasing the potential for creating complex architectures. dntb.gov.ua The incorporation of manganese into such frameworks could introduce additional catalytic or magnetic properties. The development of stable Mn-V MOFs with controlled porosity and active site distribution is a key area of ongoing research. rsc.org

Defect Chemistry and Non Stoichiometry in Manganese Vanadium Oxides

Oxygen Vacancy Engineering in Manganese Vanadium Oxide Structures

Oxygen vacancy engineering is a prominent strategy for modifying the properties of manganese vanadium oxides. The creation of oxygen vacancies, which are point defects resulting from missing oxygen atoms in the crystal lattice, can significantly alter the material's electronic and structural characteristics. hu-berlin.de These vacancies introduce localized electrons, which can increase the concentration of lower-valence vanadium ions (e.g., V⁴⁺ from V⁵⁺), thereby boosting electronic conductivity. researchgate.netucl.ac.uk This enhancement is crucial for applications like electrochemical energy storage, where efficient charge transport is paramount.

The presence of oxygen vacancies can weaken the electrostatic interactions within the lattice, which facilitates the migration kinetics of ions such as Zn²⁺ and Li⁺ during electrochemical cycling. researchgate.netwashington.edu This leads to improved rate capability and higher discharge capacities in battery applications. researchgate.net For instance, manganese-doped V₂O₅ with engineered oxygen vacancies has demonstrated significantly enhanced lithium-ion intercalation capacity and cyclic stability. washington.edu The vacancies can create a more open structure, providing more active sites for ion storage and reducing the energy barrier for ion diffusion. nih.govresearchgate.net Studies have shown that calcination at low temperatures or specific atmospheric treatments can effectively generate these vacancies. researchgate.netacs.org

Furthermore, density functional theory (DFT) calculations have confirmed that oxygen vacancies can increase electronic conductivity and accelerate the diffusion kinetics of ions. bohrium.com The synergistic effect of oxygen vacancies and elemental doping (like with nitrogen or manganese) can lead to superior electrochemical performance, including high capacity, excellent rate capability, and long-term cycling stability. researchgate.netbohrium.com

| Material System | Engineering Method | Key Findings | Performance Enhancement | Reference |

|---|---|---|---|---|

| Manganese Vanadate (B1173111) (MVO-250) | Low-temperature calcination | Generation of oxygen vacancies (OVs) | Superior discharge capacity (300.1 mAh g⁻¹ at 0.2 A g⁻¹) and excellent rate capability (175.0 mAh g⁻¹ at 5 A g⁻¹). researchgate.net | researchgate.net |

| Mn-doped V₂O₅ | Manganese doping | Introduction of OVs and formation of [MnO₆] octahedra. | Discharge capacity of 283 mAh/g, significantly higher than pure V₂O₅ (237 mAh/g). washington.edu Excellent cyclic stability with a fading rate of less than 0.06% per cycle. washington.edu | washington.edu |

| Hydrated Vanadium Oxide (Mn-VOH@GHC) | Mn²⁺ pre-insertion and glucose hydrothermal carbon (GHC) coating | OVs induced by GHC and Mn²⁺ insertion. | High capacity of 530 mAh/g at 0.2 A/g and reversible capacity of 344 mAh/g after 2000 cycles at 2 A/g. nih.gov | nih.gov |

| Oxygen Vacancy-Engineered Vanadium Oxide (V₂O₄.₈₅) | Controlled synthesis conditions | Reduced migration barriers for Mn²⁺ and H⁺ ions. | Discharge capacity of 212.6 mAh g⁻¹ at 0.1 A g⁻¹ with 89.5% capacity retention after 500 cycles. researchgate.net | researchgate.net |

| N-doped Vanadium Oxide (N-(Zn,en)VO) | Nitridation treatment | Concurrent introduction of N-doping and OVs. | Peak capacity of 420.5 mA h g⁻¹ at 0.05 A g⁻¹ and long cycle life at 5 A g⁻¹ (4500 cycles without capacity decay). bohrium.com | bohrium.com |

Cation Vacancy Formation and Their Influence on this compound Properties

Alongside oxygen vacancies, cation vacancies play a crucial role in dictating the properties of manganese vanadium oxides. The formation of cation vacancies, particularly manganese (Mn) or vanadium (V) vacancies, can significantly modulate the electronic structure and provide additional sites for ion intercalation, thereby enhancing electrochemical performance. acs.orgmdpi.com

In manganese oxides, for example, the intentional introduction of Mn vacancies has been shown to improve specific capacitance, reduce charge transfer resistance, and enhance cycling stability in supercapacitor applications. researchgate.net These vacancies act as ion intercalation sites, which are critical for the charge storage mechanism. researchgate.net Similarly, in vanadium oxides like V₆O₁₃, substituting V cations or creating vanadium vacancies and replacing them with other cations such as Mn²⁺ is a strategy to improve poor cycling performance. mdpi.com

| Material | Defect Type | Method of Introduction | Observed Influence | Reference |

|---|---|---|---|---|

| δ-MnO₂ Nanosheets | Mn Vacancies | Equilibration at different pH levels | Increased pseudocapacitance (>300 F g⁻¹), reduced charge transfer resistance (~3 Ω), and 50% improvement in cycling stability. researchgate.net | researchgate.net |

| V₆O₁₃ | V Cation Vacancies/Substitution | Substitution with Mn²⁺ | Strategy to improve electrochemical properties and cycling performance for Li-ion batteries. mdpi.com | mdpi.com |

| V₂O₅ | Cation Vacancies | Thermal annealing under specific atmospheres (e.g., O₂) | Modulates electronic properties, promotes charge transfer, and serves as extra host sites for ion insertion. acs.org | acs.org |

| MnO₂ Polymorphs (pyrolusite, ramsdellite) | Cation Vacancies | Computational modeling | Strongly affects the binding energies of inserted H⁺ ions, suggesting an improvement in electrochemical properties. acs.org | acs.org |

Investigation of Point Defects in Manganese Vanadium Oxides and their Role in Functional Performance

Point defects, which are zero-dimensional crystallographic defects, are fundamental to controlling and optimizing the properties of ionically bonded materials like manganese vanadium oxides. annualreviews.org These defects, including vacancies (both cation and anion) and interstitials, disrupt the perfect periodicity of the crystal lattice, leading to significant changes in electronic, optical, and electrochemical properties. annualreviews.org The concentration of these defects can be manipulated through various methods, such as doping, heat treatment under controlled atmospheres, and nanostructuring. acs.orgacs.org

In the context of functional performance, particularly for energy storage, point defects serve several key roles:

Enhanced Conductivity : Defects like oxygen vacancies can introduce charge carriers (electrons), which increases the material's electronic conductivity, a common limiting factor in many metal oxides. bohrium.comacs.org

Improved Ion Diffusion : Vacancies can create more open pathways within the crystal structure, lowering the energy barrier for ion movement and thus enhancing diffusion kinetics. nih.govresearchgate.net

Increased Active Sites : Defects can act as additional sites for ion intercalation and redox reactions, leading to higher specific capacity. nih.govresearchgate.net

Structural Stabilization : The introduction of certain defects can help to alleviate structural strain during repeated ion insertion and extraction, thereby improving the long-term cycling stability of electrode materials. nih.gov

For example, studies on δ-MnO₂ have demonstrated a direct correlation between the concentration of Mn vacancies and improved specific capacitance and cycling stability. researchgate.net Similarly, in vanadium oxides, point defects introduced through heat treatments or doping are known to increase Li-ion capacity. acs.org The formation of a polaronic defect, a type of electron-lattice coupling, is often associated with point defects in transition metal oxides and is considered crucial for facilitating electron flow in catalytic and electrochemical processes. aps.org

Structural Relaxation and Defect Site Occupancy in this compound Lattices

The introduction of point defects into the this compound lattice inevitably causes local structural distortions and relaxation. When an atom is removed to create a vacancy or an impurity atom is introduced, the neighboring atoms readjust their positions to minimize the local energy. This structural relaxation can have profound effects on the material's properties.

In manganese-containing oxides, the presence of Mn³⁺ ions often leads to Jahn-Teller distortion, where the local MnO₆ octahedra become distorted. arxiv.orgcore.ac.uk This distortion can be influenced by the presence of defects. For instance, doping a layered manganese oxide with cobalt has been shown to suppress Jahn-Teller distortion, leading to more isotropic migration pathways for ions and thus enhancing ionic diffusion and rate capability. core.ac.uk

Computational studies using methods like Density Functional Theory (DFT) are crucial for understanding the specifics of structural relaxation. arxiv.orgaps.org These studies can model how bond lengths and angles change around a defect site. For example, in K-intercalated MnO₂, the formation of a polaronic defect (Mn³⁺) from a Mn⁴⁺ site leads to a distortion of the Mn-O bonds. arxiv.org The lattice relaxation around charged defects in doped Mott insulators, such as perovskite vanadates, is complex and involves coupling between charge, orbital, and lattice degrees of freedom. aps.org

The occupancy of defect sites is also a critical factor. In manganese-doped V₂O₅, for instance, the incorporation of larger manganese ions (Mn²⁺) into the vanadium oxide lattice can lead to an expansion of the interlayer spacing. washington.edu This structural change, potentially compensated by the formation of oxygen vacancies, creates a more open structure that is beneficial for ion intercalation. washington.edu The interplay between the size of the dopant cation, the creation of vacancies, and the resulting lattice relaxation determines the ultimate structural and functional properties of the material.

| Material System | Defect/Dopant | Observed Structural Effect | Impact on Properties | Reference |

|---|---|---|---|---|

| Mn-doped hydrous V₂O₅ | Mn²⁺ Doping | Increased interlayer distance (from 11 Å to 11.3 Å); smaller grain size; suppression of orthorhombic V₂O₅ phase formation. washington.edu | Improved Li-ion intercalation capacity and stability. washington.edu | washington.edu |

| KₓMn₀.₉₅Co₀.₀₅O₂ | Co Doping | Suppression of Jahn-Teller distortion. | More isotropic K⁺ migration pathways, enhanced ionic diffusion, and improved rate capability. core.ac.uk | core.ac.uk |

| K-intercalated MnO₂ | Polaronic defect (Mn³⁺) | Distortion of Mn-O bonds at the Jahn-Teller distorted manganese atom. arxiv.org | Creation of a localized polaronic state in the energy gap, facilitating electron flow. aps.org | aps.orgarxiv.org |

| Doped VO Perovskites (e.g., La₁₋ₓSrₓVO₃) | Charged defects (e.g., Ca²⁺/Sr²⁺ substitution) | Local interactions acting on vanadium ions near the defect; orbital polarization. aps.org | Determines the optical and transport gaps in the doped system. aps.org | aps.org |

Theoretical and Computational Chemistry Approaches for Manganese Vanadium Oxides

Density Functional Theory (DFT) Applications for Electronic Structure and Properties of Manganese Vanadium Oxides

Density Functional Theory (DFT) is a cornerstone of computational materials science, offering a balance between accuracy and computational cost for studying the electronic structure of complex materials like manganese vanadium oxides. ucl.ac.ukacs.org DFT calculations are instrumental in elucidating the geometric, electronic, and magnetic properties that govern the functionality of these compounds, particularly in catalysis and energy storage. ucl.ac.ukrsc.org

Furthermore, DFT is used to predict the thermodynamically favored surface terminations and particle morphologies under different environmental conditions, such as temperature and pressure. ucl.ac.uk This is crucial for understanding how these materials will behave in realistic catalytic or electrochemical environments. By calculating properties like the density of states (DOS), band gap, and the nature of chemical bonds, DFT provides a fundamental understanding of how these materials function. ucl.ac.ukacs.org For example, in studies of Mn-doped vanadium oxide (Mn-V₂O₃), DFT calculations identified it as a promising catalyst for propane (B168953) dehydrogenation by revealing that the single Mn atoms act as both promoters and active sites. acs.org

Table 1: Properties of Manganese Vanadium Oxides Investigated by DFT

| Property Investigated | Application / Insight Provided | Example System |

| Electronic Structure | Understanding conductivity, catalytic activity, and optical properties. ustc.edu.cn | Mn-doped V₂O₃ |

| Magnetic Properties | Determining magnetic ordering and spin states, crucial for understanding reactivity. ucl.ac.uk | LaMnO₃ (as a related manganite) |

| Structural Stability | Predicting stable phases and the effect of dopants on the crystal lattice. osti.gov | V-substituted KMn₈O₁₆ |

| Defect Formation Energy | Calculating the energy required to create vacancies (e.g., oxygen vacancies), which are often active sites. acs.org | MnO (as a base oxide) |

| Surface Thermodynamics | Predicting the most stable crystal facets and surface structures under reaction conditions. ucl.ac.uk | VO₂ (as a base oxide) |

| Adsorption Energies | Modeling the binding of reactants and intermediates to the catalyst surface. ucl.ac.uk | Li and O on β-MnO₂ |

Computational Modeling of Reaction Mechanisms in Manganese Vanadium Oxide Systems

Computational modeling, primarily using DFT, is an indispensable tool for mapping out the complex reaction mechanisms that occur at the surface of this compound catalysts. acs.orgrsc.org These models allow for the step-by-step investigation of reaction pathways, the identification of transient intermediates, and the calculation of activation energy barriers, providing insights that are often inaccessible to direct experimental observation. researchgate.netmdpi.com

A prominent example is the elucidation of the water oxidation mechanism catalyzed by the molecular cluster [Mn₄V₄O₁₇(OAc)₃]³⁻. researchgate.net Combined theoretical and experimental studies have proposed a detailed three-step activation mechanism before the catalytic cycle begins:

First One-Electron Oxidation: The catalyst is first oxidized from its resting state, [Mn₂³⁺Mn₂⁴⁺], to a higher oxidation state, [Mn³⁺Mn₃⁴⁺]. researchgate.net

Ligand Exchange: An acetate (B1210297) (OAc) ligand is exchanged for a water molecule from the solvent. DFT calculations showed that the nucleophilic attack of a water molecule on one of the Mn³⁺ centers has a significantly lower activation barrier compared to an attack on an Mn⁴⁺ center. researchgate.net

Second One-Electron Oxidation: The resulting species undergoes a second one-electron oxidation to form the highly oxidized [Mn₄⁴⁺] state, which is primed for water oxidation. researchgate.net

This intricate interplay between redox events and ligand exchange is critical for forming the catalytically active species. researchgate.net The computational models were able to rationalize the experimental electrochemical and spectroscopic data, providing a coherent picture of the catalyst's activation. researchgate.net

Beyond this specific example, computational modeling has been applied to understand various reactions on related oxide systems. Studies on vanadium oxide catalysts have used DFT to model the oxidative dehydrogenation of alcohols, identifying the most likely reaction pathways and products. acs.orgresearchgate.net Similarly, DFT calculations have explored the reactions of manganese oxide clusters with molecules like hydrogen sulfide, detailing the oxygen-for-sulfur exchange reactions at a molecular level. These computational studies provide a foundational understanding of the structure-reactivity relationships that are essential for the rational design of new and improved mixed-metal oxide catalysts. rsc.org

Table 2: Proposed Activation Mechanism for the [Mn₄V₄O₁₇(OAc)₃]³⁻ Water Oxidation Catalyst

| Step | Initial State | Final State | Key Event | Computational Finding |

| 1 | [Mn₂³⁺Mn₂⁴⁺(OAc)₃]³⁻ | [Mn³⁺Mn₃⁴⁺(OAc)₃]²⁻ | First Oxidation | One-electron removal from the manganese-oxo core. |

| 2 | [Mn³⁺Mn₃⁴⁺(OAc)₃]²⁻ | [Mn³⁺Mn₃⁴⁺(OAc)₂(H₂O)]⁻ + OAc⁻ | Ligand Exchange | Nucleophilic attack of H₂O is favored at Mn³⁺ centers over Mn⁴⁺ due to lower activation energy. researchgate.net |

| 3 | [Mn³⁺Mn₃⁴⁺(OAc)₂(H₂O)]⁻ | [Mn₄⁴⁺(OAc)₂(H₂O)] | Second Oxidation | A second one-electron removal creates the highly oxidized active state. |

Prediction and Calculation of Redox Potentials for this compound Species

The ability to accurately predict redox potentials is crucial for understanding and designing catalysts for electrochemical reactions like water splitting. Computational methods, particularly those based on DFT, have become vital for calculating the redox potentials of complex species like manganese vanadium oxides, providing a direct link between theoretical models and experimental electrochemical measurements. mdpi.comresearchgate.net

For the molecular this compound water oxidation catalyst, [Mn₄V₄O₁₇(OAc)₃]³⁻, computational chemists have successfully calculated the redox potentials associated with its activation. researchgate.netmdpi.com The redox potential for the [Mn³⁺Mn₃⁴⁺] ⇌ [Mn₄⁴⁺] + e⁻ half-reaction, a key step in the catalytic cycle, has been computed and validated against experimental data obtained from cyclic voltammetry. mdpi.com

Two primary computational approaches are often used:

Direct Approach: This method involves performing geometry optimization and frequency calculations for both the reduced and oxidized species in a continuum solvation model. The Gibbs free energy difference between the product and reactant directly yields the reaction energy, from which the redox potential is derived. researchgate.net This approach provided redox potentials that were in excellent agreement with electrochemical measurements for the [Mn₄V₄O₁₇(OAc)₃]³⁻ system. researchgate.net

Marcus Theory Approach: For more complex systems or to gain deeper insight, a method based on Marcus theory combined with molecular dynamics (MD) simulations is employed. mdpi.com This involves running separate MD simulations for the reduced and oxidized species to sample a wide range of molecular conformations and solvent configurations. The energy difference between the two redox states is calculated for thousands of these "snapshots." The average of these energy gaps is then used to compute the Helmholtz free energy of the reaction (ΔA), which provides the redox potential. mdpi.com

Using the second approach for the [MnIII Mn₃IV] ⇌ [Mn₄IV]+e− half-reaction in acetonitrile, calculations with two different density functionals yielded reduction potentials of +0.59 V (using BP86) and +1.31 V (using B3LYP). mdpi.com These results bracket the experimental value of +1.1 V, demonstrating the predictive power of the methodology while also highlighting the sensitivity of the result to the chosen level of theory. acs.orgmdpi.com

Table 3: Calculated vs. Experimental Redox Potential for the [MnIII Mn₃IV] ⇌ [Mn₄IV]+e⁻ Half-Reaction

| Method | Functional | Calculated Potential (V vs. Ag/AgCl) | Experimental Potential (V vs. Ag/AgCl) |

| Marcus Theory / MD | BP86 | +0.59 ± 0.28 | +1.1 mdpi.com |

| Marcus Theory / MD | B3LYP | +1.31 ± 0.30 | +1.1 mdpi.com |

Development of Molecular Mechanics Force Fields for this compound Clusters

While DFT is powerful for studying electronic properties and reaction steps, it is computationally too expensive for simulating the long-timescale dynamics of large molecular systems in solution. mdpi.com To address this, researchers develop simplified models called molecular mechanics (MM) force fields. A force field is a set of potential energy functions and associated parameters that describe the forces between atoms, allowing for rapid calculation of system energy and enabling extensive molecular dynamics (MD) simulations. nih.gov

A specific, customized force field has been developed in the AMBER format for the mixed-valence this compound cluster, [Mn₄V₄O₁₇(OAc)₃]³⁻, a synthetic model of the oxygen-evolving complex in photosystem II. mdpi.com The development of such a force field is a multi-step process that combines existing knowledge with new quantum mechanics calculations:

Parameter Sourcing: Initial parameters are adapted from pre-existing, validated force fields. For the Mn-V oxide cluster, this involved using parameters from force fields for polyoxovanadate cages and high-valent manganese oxo dimers. mdpi.com Standard parameters from general force fields like GAFF were used for organic ligands like acetate. nih.gov

Charge Calculation: Partial atomic charges, which govern electrostatic interactions, are not easily determined experimentally. They are typically calculated using quantum mechanics, for example, as Mulliken charges derived from DFT calculations of the cluster's equilibrium geometry. mdpi.com

Parameter Refinement: The initial parameters are then refined to better match the specific system. This is often done using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations as a reference. mdpi.com By comparing the structural distributions (e.g., bond lengths and angles) from a full MM simulation to a more accurate QM/MM simulation, the force field's bond and angle parameters (force constants and equilibrium values) can be iteratively tuned. osti.govmdpi.com

A significant achievement of the force field developed for the [Mn₄V₄O₁₇(OAc)₃]³⁻ cluster was its ability to correctly reproduce the characteristic Jahn-Teller distortions of the d⁴ Mn³⁺ ions in their octahedral environment, a subtle but crucial structural feature. mdpi.com The final validated force field, with parameter sets for two different oxidation states, enables large-scale MD simulations to study the catalyst's dynamics, its interaction with solvents, and to calculate properties like redox potentials using methods based on Marcus theory. mdpi.com

Table 4: Parameterization Strategy for the [Mn₄V₄O₁₇(OAc)₃]³⁻ Force Field

| Force Field Component | Source / Method of Derivation |

| Partial Atomic Charges (qᵢ) | Derived from ab initio (DFT) calculations as Mulliken charges. mdpi.com |

| Lennard-Jones Parameters | Adapted from standard AMBER force field for Mn, O, C, H. Adapted from a vanadate (B1173111) force field for V. mdpi.com |

| Bond & Angle Parameters | Initial values adapted from force fields for polyoxovanadate cages and manganese dimers. Refined by fitting to reference QM/MM MD trajectories. osti.govmdpi.com |

| Dihedral Terms | Adapted from literature and the General Amber Force Field (GAFF) for the acetate ligands. nih.gov |

Electrochemical Research Applications of Manganese Vanadium Oxides

Manganese Vanadium Oxides in Aqueous Zinc-Ion Batteries (AZIBs)

Manganese vanadium oxides have emerged as promising cathode materials for aqueous zinc-ion batteries (AZIBs) due to their high theoretical capacity, rich valence states, and tunable crystal structures. cip.com.cnniu.edu These materials offer a compelling alternative to traditional lithium-ion battery cathodes, addressing concerns related to cost, safety, and resource availability. oaepublish.com The layered and tunnel-like structures of many manganese vanadium oxides can facilitate the reversible insertion and extraction of Zn²⁺ ions, a fundamental process for the battery's operation. acs.orgscienceopen.com

Cathode Material Development and Performance Optimization of Manganese Vanadium Oxides for AZIBs

The development of manganese vanadium oxide cathodes for AZIBs is focused on improving their electrochemical performance, including specific capacity, cycling stability, and rate capability. Vanadium-based oxides, in general, are attractive for AZIBs because of their layered structures that can accommodate Zn²⁺ ions and their high theoretical capacities. acs.orgresearchgate.net However, they often suffer from issues like poor electrical conductivity and structural degradation during cycling. uwaterloo.camdpi.com

To overcome these challenges, researchers have explored various strategies. One approach is the synthesis of novel heterostructures. For instance, a composite material of MnO/MnV₂O₄, derived from metal-organic frameworks (MOFs), has demonstrated excellent rate performance and cycling stability. bohrium.com This heterostructure benefits from the synergistic effects of its dual active components and the robust framework provided by the MOF derivative. bohrium.com Another strategy involves doping the vanadium oxide structure with manganese ions. This can enhance the material's conductivity and create more stable pathways for Zn²⁺ ion migration. rsc.org For example, Mn-doped vanadium oxide nanobelts (MnₓVO₂·0.2H₂O) have shown a high reversible capacity of 350 mAh g⁻¹ after 100 cycles at a current density of 0.5 A g⁻¹. rsc.org

Performance optimization also involves creating porous architectures. A layered, porous Mn₀.₁₈V₂O₅@C composite, synthesized using a manganese-containing MOF as a template, delivered a high specific capacity of 380 mAh g⁻¹ at 0.1 A g⁻¹ and maintained about 85% of its capacity after 2000 cycles at 6 A g⁻¹. researchgate.net The carbon coating and porous nature of this material contribute to its enhanced electronic conductivity and structural integrity.

Below is a table summarizing the performance of various this compound-based cathodes in AZIBs.

| Cathode Material | Specific Capacity | Current Density | Cycling Stability | Reference |

| MnO/MnV₂O₄ | 342 mAh/g | 0.1 A/g | 198.9 mAh/g after 2000 cycles at 10 A/g | bohrium.com |

| MnₓVO₂·0.2H₂O | 350 mAh/g | 0.5 A/g | Stable for 100 cycles | rsc.org |

| Mn₀.₁₈V₂O₅@C | 380 mAh/g | 0.1 A/g | ~85% capacity retention after 2000 cycles at 6 A/g | researchgate.net |

| MnVO-PANI | 462 mAh/g | Not Specified | Excellent cycling stability | researchgate.net |

Mechanistic Studies of Zn²⁺ Intercalation/Deintercalation in this compound Cathodes

Understanding the mechanism of Zn²⁺ intercalation and deintercalation is crucial for designing high-performance this compound cathodes. acs.org In a typical AZIB, during discharge, Zn²⁺ ions from the zinc anode travel through the aqueous electrolyte and insert into the cathode's crystal structure. acs.org This process is accompanied by the reduction of transition metal ions (Mn and/or V) within the cathode to maintain charge neutrality. acs.org

The layered structure of many manganese and vanadium oxides provides two-dimensional pathways for this ion movement. scienceopen.com The specific mechanism can be complex, often involving not just the insertion of Zn²⁺ ions but also the co-insertion of water molecules or protons (H⁺) from the electrolyte. researchgate.netdlr.de This co-insertion can affect the electrochemical reaction pathway and the structural stability of the cathode material. researchgate.net

For example, in some vanadium oxides, the intercalation of Zn²⁺ leads to the formation of new phases, such as zinc vanadium oxides or zinc hydroxide (B78521) sulfates, on the electrode surface. researchgate.netresearchgate.net The reversibility of these phase transformations is a key factor in the battery's cyclability. uwaterloo.ca In Mn-doped vanadium oxides, density functional theory (DFT) calculations have shown that Mn ions can act as structural pillars, stabilizing the layered structure and facilitating the migration of Zn²⁺ ions. rsc.org The presence of manganese can also enhance the electronic conductivity of the material, which is beneficial for the charge transfer processes that accompany ion intercalation. rsc.org

However, the actual process is often more nuanced, with potential side reactions and structural changes occurring during cycling. uwaterloo.cadlr.de

Strategies for Enhancing Cycling Stability and Rate Capability of this compound-Based AZIBs

A major challenge for this compound cathodes in AZIBs is their limited cycling stability and rate capability, often due to structural degradation, dissolution of the active material, and sluggish reaction kinetics. cip.com.cnuwaterloo.camdpi.com Several strategies are being pursued to address these issues.

One effective strategy is interlayer engineering , which involves introducing "pillar" ions or molecules into the layered structure of the vanadium oxide. mdpi.comdocumentsdelivered.com Co-inserting manganese ions (Mn²⁺) and polyaniline into vanadium pentoxide, for instance, expands the interlayer spacing and creates a synergistic pillar effect that enhances both electron and ion transfer kinetics. researchgate.net This leads to improved capacity and cycling stability. researchgate.net Similarly, pre-intercalating ions like Na⁺ can stabilize the structure and prevent its collapse during repeated Zn²⁺ insertion and extraction. uwaterloo.ca

Another approach is the creation of heterostructures . Combining manganese or vanadium oxides with other functional materials can lead to synergistic effects that improve performance. cip.com.cn For example, a MnO/MnV₂O₄ composite benefits from its dual active components and a stable framework, leading to excellent rate and cycling performance. bohrium.com

Surface coating is another common technique. mdpi.com Coating the cathode material with a conductive and protective layer, such as carbon, can prevent the dissolution of the active material into the electrolyte and improve electronic conductivity. mdpi.comresearchgate.net This was demonstrated in the case of a porous Mn₀.₁₈V₂O₅@C composite. researchgate.net

Defect engineering , which involves creating vacancies or introducing dopants into the crystal structure, can also optimize performance. researchgate.net Manganese doping in vanadium oxide nanobelts has been shown to not only stabilize the structure but also enhance its electronic conductivity, thereby improving both stability and rate capability. rsc.org

These strategies aim to create a more robust and conductive cathode material that can withstand the stresses of repeated cycling and facilitate rapid charge and discharge. documentsdelivered.comresearchgate.net

Influence of Interlayer Spacing and Porosity on Electrochemical Performance in Manganese Vanadium Oxides

The physical structure of this compound cathodes, particularly their interlayer spacing and porosity, plays a critical role in their electrochemical performance in AZIBs. scienceopen.com

Interlayer spacing refers to the distance between the layers in the crystal structure of the material. A larger interlayer spacing is generally considered beneficial for AZIB cathodes because it can provide more open channels for the diffusion of the relatively large hydrated Zn²⁺ ions. scienceopen.comresearchgate.net This can lead to faster reaction kinetics and improved rate capability. rsc.org Strategies such as intercalating larger ions or organic molecules are used to expand this spacing. researchgate.netdocumentsdelivered.com For example, co-inserting Mn²⁺ and polyaniline into vanadium pentoxide expanded the interplanar spacing to 13.6 Å, which was credited with enhancing ion transfer kinetics. researchgate.net

Porosity is also a key factor. A porous structure provides a larger surface area for the electrode-electrolyte interface, which can increase the number of active sites available for electrochemical reactions. researchgate.net This can lead to higher specific capacity. Furthermore, the pores can act as reservoirs for the electrolyte, ensuring good ionic conductivity throughout the electrode. researchgate.net A porous Mn₀.₁₈V₂O₅@C material, for example, exhibited a high specific capacity, which was attributed in part to its porous nature. researchgate.net

However, there is an optimal balance to be struck. While a larger interlayer spacing can improve ion diffusion, it can sometimes compromise the structural stability of the material. Similarly, excessive porosity might lead to a lower volumetric energy density. Therefore, the design of this compound cathodes involves carefully tuning both the interlayer spacing and porosity to achieve the best combination of capacity, rate capability, and cycling stability. scienceopen.com

Manganese Vanadium Oxides as Cathode Materials for Lithium-Ion Batteries (LIBs)

Manganese vanadium oxides have also been investigated as potential cathode materials for lithium-ion batteries (LIBs). The interest in these materials stems from the possibility of combining the high capacity of vanadium oxides with the lower cost and greater abundance of manganese compared to cobalt, which is used in many commercial LIB cathodes. researchgate.netlbl.gov

Lithium Intercalation Properties in this compound Structures

The fundamental operation of this compound cathodes in LIBs relies on the reversible intercalation and deintercalation of lithium ions (Li⁺) into the host material's structure. researchgate.net This process is accompanied by a change in the oxidation state of the manganese and/or vanadium ions.

Research has shown that doping vanadium oxides with manganese can significantly enhance their lithium intercalation properties. researchgate.netresearchgate.net For example, Mn-doped V₂O₅ films have demonstrated a higher discharge capacity (283 mAh/g) compared to undoped V₂O₅ films (237 mAh/g). researchgate.net This improvement is attributed to several factors. The manganese doping can increase the electronic conductivity of the material by inducing the formation of V⁴⁺ cations. researchgate.net It can also lead to a higher intercalation capacity and discharge voltage. researchgate.net

Furthermore, manganese doping has been shown to dramatically improve the cyclic stability of vanadium oxide cathodes. researchgate.netresearchgate.net Mn-doped V₂O₅ films exhibited a fading rate of less than 0.06% per cycle, a significant improvement over the 0.8% per cycle for pure V₂O₅ films. researchgate.net This enhanced stability is crucial for the practical application of these materials in rechargeable batteries.

The synthesis of novel this compound structures through methods like hydrothermal reactions has also been explored. A new this compound, MnV₂O₅, has been synthesized and shown to react readily and reversibly with lithium. researchgate.net Another hydrothermally synthesized this compound with double sheets of V₂O₅ layers also showed the ability to react with lithium, with a capacity exceeding 220 mAh g⁻¹. researchgate.net

The performance of these materials is highly dependent on their crystal structure. Layered modifications of lithium manganese oxide, for instance, can transform into a more stable spinel structure during cycling, which affects the voltage profile and long-term performance of the battery. dtu.dk

Below is a table summarizing the lithium intercalation performance of some this compound-based cathodes.

| Cathode Material | Specific Capacity | Current Density | Cycling Stability | Reference |

| Mn-doped V₂O₅ film | 283 mAh/g | 68 mA/g | <0.06% fade per cycle | researchgate.net |

| Pure V₂O₅ film | 237 mAh/g | 68 mA/g | 0.8% fade per cycle | researchgate.net |

| Double-sheet MnV₂O₅ | >220 mAh/g | Not Specified | Reacts readily with lithium | researchgate.net |

Manganese Vanadium Oxides in Supercapacitor Applications

Manganese vanadium oxides have emerged as promising electrode materials for supercapacitors, devices that bridge the gap between traditional capacitors and batteries by offering high power density and reasonable energy density. The incorporation of vanadium into manganese oxide lattices is a strategic approach to enhance electrochemical performance. Vanadium doping can lead to the formation of nanosheet-like structures with high specific surface area and significantly improve electronic conductivity. nih.gov These modifications are crucial as they create more electrochemically active sites and facilitate faster ion and electron transport, which are essential for high-performance energy storage. nih.govresearchgate.net Research into defective manganese and vanadium oxide nanosheets has shown that structural imperfections, such as Mn vacancies, can serve as ion intercalation sites, concurrently improving specific capacitance, charge transfer resistance, and cycling stability. researchgate.net

Pseudocapacitive Charge Storage Mechanisms in Manganese Vanadium Oxides

The primary charge storage mechanism in this compound supercapacitors is pseudocapacitance, which involves fast and reversible Faradaic redox reactions occurring at or near the surface of the electrode material. This mechanism provides higher energy density than the electric double-layer capacitance (EDLC) found in carbon-based supercapacitors. rsc.org In manganese-based oxides, charge storage is fundamentally linked to the reversible redox transitions of manganese ions (e.g., Mn³⁺/Mn⁴⁺). rsc.org

Investigations of Charge Transfer Kinetics in this compound Supercapacitor Electrodes

The kinetics of charge transfer are a critical factor determining the power density and rate capability of a supercapacitor. In manganese oxides, which are typically semiconducting, charge transfer kinetics can be sluggish. nih.gov The incorporation of vanadium has been shown to be an effective strategy to improve these kinetics. Vanadium doping enhances the electronic conductivity of the material, which facilitates more rapid electron transport to and from the active sites during the fast redox reactions. nih.gov

Electrochemical impedance spectroscopy (EIS) is a key technique used to study these kinetics. The charge transfer resistance (Rct), determined from Nyquist plots, provides a measure of the resistance to the Faradaic reactions at the electrode-electrolyte interface. Studies on defective manganese and vanadium oxide nanosheets have demonstrated a significant decrease in charge transfer resistance, from approximately 15 Ω to 3 Ω, upon the introduction of Mn cation defects, which was directly correlated with an increase in specific capacitance. researchgate.net This indicates that structural and compositional modifications induced by vanadium not only increase the number of active sites but also lower the kinetic barriers for the charge storage reactions, leading to improved rate performance and higher power capabilities. researchgate.netmdpi.com

Table 1: Electrochemical Performance of this compound-Based Supercapacitors

| Electrode Material | Electrolyte | Specific Capacitance (F/g) | Charge Transfer Resistance (Ω) | Reference |

|---|---|---|---|---|

| Defective MnO₂ Nanosheets | 0.5 M Na₂SO₄ (pH=2) | >300 | ~3 | researchgate.net |

| Defective MnO₂ Nanosheets | 0.5 M Na₂SO₄ (pH=4) | ~200 | ~15 | researchgate.net |

Manganese Vanadium Oxides as Water Oxidation Catalysts (WOCs)

Manganese vanadium oxides have attracted significant attention as catalysts for the water oxidation half-reaction of water splitting (2H₂O → O₂ + 4H⁺ + 4e⁻), a critical process for producing hydrogen fuel and other solar fuels. rsc.org This interest is largely inspired by the natural oxygen-evolving complex (OEC) in Photosystem II, which contains a Mn₄CaO₅ cluster that efficiently catalyzes this reaction. rsc.orgtaylorfrancis.com Researchers have synthesized molecular this compound clusters that serve as functional models of the OEC. researchgate.net One highly active example is the polyoxometalate cluster [Mn₄V₄O₁₇(OAc)₃]³⁻, which features a [Mn₄O₄]⁶⁺ cubane (B1203433) core stabilized by a tripodal [V₄O₁₃]⁶⁻ ligand and acetate (B1210297) groups. researchgate.net This molecular catalyst demonstrates homogeneous, visible-light-driven water oxidation, achieving high turnover numbers and frequencies. researchgate.net Furthermore, such molecular precursors can be converted into colloidal nanoparticles, bridging the gap between homogeneous and heterogeneous catalysis and offering robust, reusable catalysts. rsc.orgnih.gov

Mechanistic Insights into Water Splitting Catalyzed by Manganese Vanadium Oxides

Understanding the reaction mechanism of water oxidation catalysts is crucial for designing more efficient systems. For molecular this compound WOCs, a combination of theoretical (Density Functional Theory) and experimental (electrochemistry, IR-spectroscopy) methods has elucidated a detailed activation pathway. researchgate.netnih.govrsc.org The catalytic cycle is initiated not by direct water binding but by an activation process involving both redox and structural changes in the catalyst. chemrxiv.org

The proposed mechanism for the [Mn₄V₄O₁₇(OAc)₃]³⁻ cluster involves a sequential three-step activation: researchgate.netnih.gov

First One-Electron Oxidation: The initial catalyst, with a [Mn₂³⁺Mn₂⁴⁺] core, undergoes a one-electron oxidation to a higher-valent [Mn³⁺Mn₃⁴⁺] state. nih.govrsc.org

Ligand Exchange: An acetate ligand is replaced by a water molecule from the solvent. This step is crucial for introducing the substrate into the coordination sphere of the metal core. nih.govrsc.org

Second One-Electron Oxidation: The cluster is oxidized again by one electron to reach the fully oxidized [Mn₄⁴⁺] active state, which is poised to perform the water oxidation catalysis. nih.govrsc.org

This intricate interplay between electron removal (oxidation) and ligand substitution controls the formation of the catalytically active species, highlighting the sophisticated pathway involved in activating the catalyst before the O-O bond formation steps can occur. researchgate.netchemrxiv.org

Redox Chemistry and Ligand Exchange Processes in Molecular this compound WOCs

The redox chemistry of molecular this compound WOCs is central to their catalytic function. The manganese centers within the cluster cycle through various oxidation states (primarily Mn³⁺ and Mn⁴⁺) to accumulate the four oxidizing equivalents required for the oxidation of two water molecules to one molecule of dioxygen. nih.gov Electrochemical measurements, such as cyclic and square wave voltammetry, have been used to determine the redox potentials for these transitions. researchgate.netmdpi.com For the [Mn₄V₄O₁₇(OAc)₃]³⁻ catalyst, the potential for the [Mn³⁺Mn₃⁴⁺] ⇌ [Mn₄⁴⁺] + e⁻ half-reaction was experimentally determined to be +1.1 V. mdpi.com

Ligand exchange is intimately coupled with this redox chemistry. chemrxiv.org Theoretical analysis has shown that the nucleophilic attack of a water molecule, leading to the displacement of an acetate ligand, occurs preferentially at the Mn³⁺ centers rather than the Mn⁴⁺ centers. researchgate.netnih.govrsc.org This is because the Jahn-Teller distortion associated with the d⁴ Mn³⁺ ion creates a labile coordination site, significantly lowering the activation barrier for ligand substitution. researchgate.netrsc.org Following the binding of water, a deprotonation event, facilitated by the leaving acetate group, leads to the formation of the activated species [Mn₄V₄O₁₇(OAc)₂(H₂O)(OH)]¹⁻. nih.govchemrxiv.org This species, featuring both an aqua and a hydroxo ligand, is a key intermediate on the path to O-O bond formation. The detailed understanding of these fundamental redox and ligand exchange steps is essential for the rational design of next-generation water oxidation catalysts. nih.govchemrxiv.org

Table 2: Activation Steps of a Molecular this compound WOC

| Step | Initial State | Process | Final State | Key Finding | Reference |

|---|---|---|---|---|---|

| 1 | [Mn₂³⁺Mn₂⁴⁺] | One-electron oxidation | [Mn³⁺Mn₃⁴⁺] | First activation step, raises oxidation state of the core. | nih.govrsc.org |

| 2 | [Mn³⁺Mn₃⁴⁺] | Acetate-to-water ligand exchange | [Mn³⁺Mn₃⁴⁺]-H₂O | Nucleophilic attack of H₂O is favored at Mn³⁺ centers. | researchgate.netnih.govrsc.org |

| 3 | [Mn³⁺Mn₃⁴⁺]-H₂O | One-electron oxidation & deprotonation | [Mn₄⁴⁺]-(OH) | Forms the activated species ready for catalysis. | nih.govchemrxiv.org |

Catalytic Research Applications of Manganese Vanadium Oxides

Selective Catalytic Reduction (SCR) of NOx with Ammonia (B1221849) by Manganese Vanadium Oxides

The selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH3) is a crucial technology for mitigating air pollution from stationary and mobile sources. Manganese vanadium oxide catalysts have emerged as promising candidates for this reaction, particularly at low temperatures.

Synergistic Interactions between Manganese and Vanadium Oxide Components in Catalysis

The enhanced catalytic activity of this compound catalysts in the NH3-SCR reaction is largely attributed to the synergistic effects between the manganese and vanadium oxide components. The addition of vanadium to manganese oxides can improve the catalytic activity at higher temperatures by controlling the oxidation of ammonia. Conversely, the interaction between manganese and vanadium oxides can lead to the formation of more active sites and enhance the redox properties of the catalyst. This synergy often results in a catalyst that is more effective than its individual components. For instance, the interaction can facilitate the generation of more surface-adsorbed oxygen, which plays a vital role in the oxidation of NO to NO2, a key step in the "fast SCR" reaction pathway, leading to higher NOx conversion rates. The presence of both metals can also promote the formation of a mixed-oxide phase with different oxidation states for both manganese (Mn³⁺, Mn⁴⁺) and vanadium (V⁴⁺, V⁵⁺), which is beneficial for the redox cycles involved in the catalytic process.

Role of Surface Acidity and Redox Performance in this compound Catalysts

The performance of this compound catalysts in the NH3-SCR reaction is intricately linked to their surface acidity and redox capabilities. The surface of the catalyst provides acidic sites, both Brønsted and Lewis types, which are essential for the adsorption of ammonia. The amount and strength of these acid sites can significantly influence the catalytic activity. An optimal balance of acidity is required to ensure efficient ammonia adsorption without leading to the formation of inactive species.

The redox performance of the catalyst is equally critical. The catalytic cycle of the NH3-SCR reaction involves the reduction of NOx and the oxidation of the catalyst, followed by the reduction of the catalyst by ammonia. The ability of manganese and vanadium ions to cycle between different oxidation states facilitates this electron transfer process. The synergistic interaction between manganese and vanadium enhances these redox properties, leading to a more efficient catalytic cycle. For example, the presence of vanadium can promote the re-oxidation of reduced manganese species, thus maintaining the catalytic activity over time. The abundance of active lattice oxygen and the catalyst's ability to activate gaseous oxygen are also key factors influenced by the redox performance.

Manganese Vanadium Oxides for Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER) Electrocatalysis

Manganese vanadium oxides have shown promise as bifunctional electrocatalysts for both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER), which are fundamental processes in energy storage and conversion technologies like fuel cells and metal-air batteries. These materials offer a cost-effective alternative to precious metal catalysts such as platinum, iridium, and ruthenium.

The electrocatalytic activity of manganese vanadium oxides in ORR and OER is attributed to the mixed-valence states of manganese and vanadium, which can facilitate the electron transfer steps involved in these reactions. When supported on conductive materials like reduced graphene oxide, these catalysts exhibit enhanced performance. Research has shown that composites of this compound and N-doped reduced graphene oxide can act as effective OER and ORR electrocatalysts in alkaline electrolytes, with performance comparable to commercial Pt/C catalysts. osti.govacs.org The synergistic effect between the metal oxides and the carbon support enhances the electrical conductivity and provides more active sites for the reactions.

| Catalyst System | Reaction | Onset Potential (V vs. RHE) | Tafel Slope (mV dec⁻¹) | Reference |

| Mn-V-oxide/rGO | ORR | ~0.85 | Not specified | researchgate.net |

| Mn-V-oxide/rGO | OER | ~1.55 | Not specified | researchgate.net |

Hydrogen Evolution Reaction (HER) Electrocatalysis using Manganese Vanadium Oxides

The hydrogen evolution reaction (HER) is the cathodic half-reaction in electrochemical water splitting for hydrogen production. While precious metals like platinum are the most efficient catalysts for HER, their high cost and scarcity limit their widespread use. Transition metal oxides, including manganese vanadium oxides, are being explored as potential low-cost alternatives.